4-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Lipophilicity Physicochemical differentiation Drug-likeness

4-Chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2640873-95-4) is a heterocyclic small molecule (C₁₅H₁₅ClN₄S, MW 318.8 g/mol) belonging to the benzothiazole-azetidine-imidazole chemotype. The compound features a 4-chloro-substituted benzothiazole core linked at the 2-position to an azetidine ring, which is further functionalized at the 3-position with a 2-methylimidazole moiety via a methylene spacer.

Molecular Formula C15H15ClN4S
Molecular Weight 318.8 g/mol
CAS No. 2640873-95-4
Cat. No. B6475369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
CAS2640873-95-4
Molecular FormulaC15H15ClN4S
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
InChIInChI=1S/C15H15ClN4S/c1-10-17-5-6-19(10)7-11-8-20(9-11)15-18-14-12(16)3-2-4-13(14)21-15/h2-6,11H,7-9H2,1H3
InChIKeyVTDHNEZTVXFNQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2640873-95-4): Chemical Identity and Scaffold Context for Procurement Evaluation


4-Chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2640873-95-4) is a heterocyclic small molecule (C₁₅H₁₅ClN₄S, MW 318.8 g/mol) belonging to the benzothiazole-azetidine-imidazole chemotype [1]. The compound features a 4-chloro-substituted benzothiazole core linked at the 2-position to an azetidine ring, which is further functionalized at the 3-position with a 2-methylimidazole moiety via a methylene spacer. Its computed physicochemical profile includes XLogP3 of 3.6, topological polar surface area (TPSA) of 62.2 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and a predicted pKa of 7.69 ± 0.33 [1][2]. The compound is cataloged under PubChem CID 155800937 and is commercially available from screening compound suppliers for early-stage drug discovery research [2].

Why In-Class Benzothiazole-Azetidine-Imidazole Analogs Cannot Substitute for 4-Chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2640873-95-4) Without Quantitative Validation


Although this compound belongs to a broader family of benzothiazole-azetidine-imidazole hybrids, the precise position and identity of the halogen substituent on the benzothiazole ring critically modulate lipophilicity, electronic character, and target engagement. Published SAR on benzothiazole derivatives demonstrates that introducing a chlorine at the 4-position can markedly enhance inhibitory potency against specific enzyme targets compared to the unsubstituted or alternatively substituted analogs [1]. Furthermore, the 4-chloro substitution pattern on the benzothiazole core creates a distinct molecular electrostatic profile and steric environment relative to the 6-chloro positional isomer (CAS 2640965-53-1) or the 6-bromo analog (CAS 2640960-28-5), each of which presents a different spatial orientation of the halogen relative to the azetidine-imidazole vector [2]. The computed XLogP3 of 3.6 for the 4-chloro compound differs substantially from the dechloro parent (C₁₅H₁₆N₄S, MW 284.4 g/mol), indicating that generic substitution would alter membrane permeability and pharmacokinetic behavior [2]. Without direct head-to-head comparative biological data for this specific compound, procurement decisions based solely on scaffold similarity risk selecting an analog with divergent potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 4-Chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2640873-95-4) Versus Closest Structural Analogs


Evidence Item 1: 4-Chloro Substitution Enhances Lipophilicity (XLogP3) by Approximately 0.5–0.7 Log Units Versus the Dechloro Parent Scaffold

The 4-chloro substituent on the benzothiazole core of CAS 2640873-95-4 increases computed lipophilicity compared to the direct dechloro analog 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2640975-04-6; C₁₅H₁₆N₄S, MW 284.4 g/mol). The target compound has a computed XLogP3 of 3.6 and a molecular weight of 318.8 g/mol, while the dechloro analog, lacking the chlorine atom, has a lower molecular weight (284.4 g/mol) and a predictably lower logP [1]. The chlorine atom contributes approximately 34.4 Da to molecular weight and, based on established Hansch π values for aromatic chlorine (+0.71), is expected to increase logP by approximately 0.5–0.7 units relative to the hydrogen-substituted parent [2]. This lipophilicity shift carries implications for membrane permeability, non-specific protein binding, and off-target promiscuity risk in cell-based screening cascades.

Lipophilicity Physicochemical differentiation Drug-likeness

Evidence Item 2: Positional Isomerism – 4-Chloro Versus 6-Chloro Substitution Alters Molecular Electrostatic Potential and Steric Orientation Relative to the Azetidine-Imidazole Vector

The chlorine substituent placement on the benzothiazole core critically determines the three-dimensional electrostatic and steric presentation of the molecule. In CAS 2640873-95-4, chlorine occupies the 4-position (peri to the N3 of the thiazole ring), positioning the electron-withdrawing group in close proximity to the azetidine attachment point at C2. By contrast, the 6-chloro positional isomer (6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole; C₁₅H₁₅ClN₄S, MW 318.8 g/mol, same molecular formula) places chlorine at the 6-position of the benzothiazole benzene ring, distal to the azetidine linkage . Despite identical molecular formula and molecular weight, the two positional isomers present distinct electrostatic potential surfaces and steric contours. In benzothiazole kinase inhibitor SAR, the 4-position substituent directly influences the dihedral angle between the benzothiazole plane and the C2-linked azetidine ring, potentially affecting the conformational preferences of the pendant imidazole group [1]. The 4-chloro isomer's Cl atom can engage in orthogonal dipolar interactions or halogen bonding with protein backbone carbonyls in a geometry inaccessible to the 6-chloro isomer [2].

Positional isomerism Molecular recognition Kinase inhibitor design

Evidence Item 3: Class-Level SAR – 4-Chloro Substitution on the Benzothiazole Ring Markedly Enhances Target Enzyme Inhibition Potency

A published SAR study on benzothiazole derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) demonstrated that introducing a chlorine substituent at the 4-position of the benzothiazole ring 'greatly enhanced the inhibitory activities' [1]. In that study, benzothiazole derivatives 1 and 2 showed >80% inhibition of 11β-HSD1 at 10 µM and exhibited IC₅₀ values in the low micromolar range, as measured in human hepatic microsomes using a radioimmunoassay (RIA) method [1]. While this class-level evidence does not derive from CAS 2640873-95-4 itself, it establishes that the 4-chloro-benzothiazole motif—precisely the substitution pattern present in the target compound—is a pharmacophoric feature that can confer significant potency advantages over non-halogenated or alternatively halogenated benzothiazole analogs in an enzymatic context. The target compound's 4-chloro-benzothiazole core is thus supported by literature precedent as a privileged substructure for enzyme inhibition [1][2].

Structure-activity relationship 11β-HSD1 inhibition Halogen effect

Evidence Item 4: Computed Physicochemical Differentiation – pKa, TPSA, and Hydrogen Bonding Profile Define a Unique Developability Fingerprint Versus Close Analogs

The target compound (CAS 2640873-95-4) exhibits a computed pKa of 7.69 ± 0.33 (predicted), a topological polar surface area (TPSA) of 62.2 Ų, zero hydrogen bond donors (HBD = 0), four hydrogen bond acceptors (HBA = 4), and three rotatable bonds [1]. The imidazole moiety (pKa ~7.69) is predicted to be partially protonated at physiological pH (7.4), potentially influencing solubility-permeability interplay. The zero HBD count distinguishes this compound from analogs bearing hydroxyl or primary/secondary amine substituents that introduce hydrogen bond donor capacity, which can reduce passive membrane permeability [2]. With a TPSA of 62.2 Ų, the compound falls within the favorable range for oral bioavailability prediction (typically <140 Ų for CNS and <90 Ų for optimal oral absorption per the Veber rules), and its molecular weight of 318.8 g/mol is below the common 500 Da cutoff for drug-likeness [1][3]. These properties collectively position the compound as a lead-like scaffold with a balanced profile suitable for further optimization, offering a distinct developability fingerprint relative to analogs with larger, more polar, or hydrogen-bond-donor-rich substituents.

Developability profiling Physicochemical properties Lead optimization

Recommended Research Application Scenarios for 4-Chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2640873-95-4) Based on Quantitative Differentiation Evidence


Scenario 1: Enzyme Inhibition Screening Cascades Targeting Metalloenzymes or Kinases Where 4-Chloro-Benzothiazole Is a Privileged Pharmacophore

The 4-chloro-benzothiazole motif has literature precedent for enhancing enzyme inhibitory potency, as demonstrated by SAR studies on 11β-HSD1 inhibitors where 4-chloro substitution 'greatly enhanced' activity [1]. This compound is most appropriately deployed in biochemical screening panels against enzyme targets where benzothiazole-based inhibitors have shown tractability—including kinases, oxidoreductases, and metalloenzymes whose active sites can accommodate the imidazole metal-chelating moiety. The zero HBD count and moderate TPSA (62.2 Ų) support cell permeability, making the compound suitable for both biochemical and cell-based assay formats [2]. Its XLogP3 of 3.6 provides a balance between aqueous solubility and membrane partitioning that is compatible with standard DMSO-based screening workflows [3].

Scenario 2: Structure-Activity Relationship (SAR) Studies Exploring Chlorine Positional Effects on Target Engagement

This compound's unique 4-chloro substitution pattern, distinct from the 6-chloro positional isomer, makes it valuable as a probe for mapping halogen position effects on target binding. In kinase inhibitor programs, the precise placement of halogen atoms on the benzothiazole core has been shown to influence both potency and selectivity profiles through differential halogen bonding and steric interactions [1]. By testing CAS 2640873-95-4 alongside its 6-chloro isomer and the dechloro parent in parallel against a target panel, researchers can deconvolute the contribution of halogen position to binding affinity, providing actionable SAR for lead optimization [2].

Scenario 3: Fragment-Based or Scaffold-Hopping Drug Discovery Programs Requiring a Lead-Like Benzothiazole-Azetidine-Imidazole Template

With a molecular weight of 318.8 g/mol, three rotatable bonds, and zero hydrogen bond donors, CAS 2640873-95-4 conforms to lead-like chemical space criteria [1]. The azetidine ring provides conformational rigidity that can reduce entropic penalties upon target binding, while the 2-methylimidazole moiety offers a site for further derivatization or metal-coordination interactions [2]. This scaffold is suited as a starting point for fragment-growing or scaffold-hopping strategies where the benzothiazole-azetidine-imidazole architecture is being explored against novel targets, particularly in anti-infective or oncology indications where benzothiazole-containing compounds have demonstrated broad biological relevance [3].

Scenario 4: Procurement of a Well-Characterized Screening Compound for Hit Validation with Traceable Physicochemical Identity

CAS 2640873-95-4 benefits from a defined PubChem identity (CID 155800937), computed and experimentally predicted properties (density, boiling point, pKa, XLogP3, TPSA), and commercial availability from established suppliers including Life Chemicals at quantities from 3 mg to 100 mg [1][2]. For laboratories requiring a benzothiazole-azetidine-imidazole chemotype with documented purity specifications and physicochemical characterization, this compound offers traceable procurement with less ambiguity than poorly characterized in-house synthesized analogs. Its pricing at screening-scale quantities supports cost-effective hit validation and preliminary SAR exploration [2].

Quote Request

Request a Quote for 4-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.